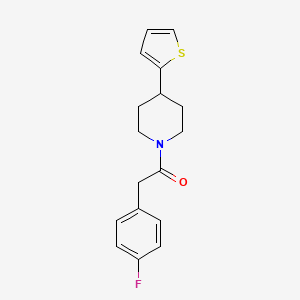

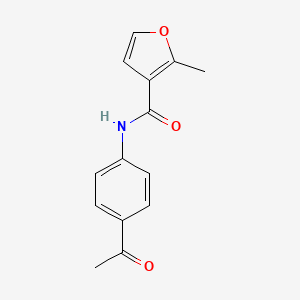

![molecular formula C20H14Cl2N2O2 B2402822 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 303797-04-8](/img/structure/B2402822.png)

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a chemical compound with the molecular formula C20H14Cl2N2O2 . It is used in scientific research due to its unique structure and exhibits promising potential in various applications, including drug discovery, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a dichlorobenzene ring and an ethyl-substituted dihydrobenzo[cd]indole .Physical And Chemical Properties Analysis

The compound has an average mass of 385.243 Da and a monoisotopic mass of 384.043243 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.Aplicaciones Científicas De Investigación

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Mecanismo De Acción

Target of Action

The primary target of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the liver, where it mediates the beneficial effects of thyroid hormone (TH) on lipid levels .

Mode of Action

The compound interacts with its target, the THR-β, in the liver. The interaction results in changes in lipid levels, primarily due to the action of the thyroid hormone at this receptor . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid metabolism. By interacting with the THR-β in the liver, it influences the regulation of lipid levels. The downstream effects of this interaction include changes in lipid metabolism, which can have significant implications for conditions like hyperlipidemia .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism. By acting on the THR-β in the liver, the compound can influence lipid levels, potentially offering therapeutic benefits for conditions related to lipid metabolism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, this compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. However, there are also limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects that could affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and selectivity for HDAC9. Additionally, this compound could be studied in combination with other drugs for the treatment of cancer, inflammation, and autoimmune diseases. Finally, the therapeutic potential of this compound could be further explored in clinical trials.

Métodos De Síntesis

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloroaniline with 2-formylbenzoic acid, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid chloride to form this compound.

Propiedades

IUPAC Name |

3,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c1-2-24-17-7-6-16(14-4-3-5-15(18(14)17)20(24)26)23-19(25)11-8-12(21)10-13(22)9-11/h3-10H,2H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOCJGBFWAWGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC(=C4)Cl)Cl)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)

![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)

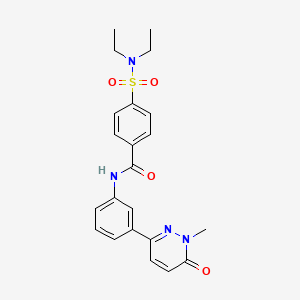

![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)

![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)

![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402759.png)